molecular formula C19H23N3O5S B2808248 N-(3,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899977-26-5

N-(3,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Numéro de catalogue: B2808248
Numéro CAS: 899977-26-5
Poids moléculaire: 405.47
Clé InChI: GTQVUJSTRPLAFP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic acetamide derivative featuring a bicyclic pyrimidine core fused with a cyclopentane ring. Key structural elements include:

  • 2-Hydroxyethyl moiety: Attached to the pyrimidine nitrogen, this group introduces hydrophilicity, which may improve pharmacokinetic properties compared to purely lipophilic analogs.
  • Thioacetamide bridge: The sulfur atom in the thioacetamide linker increases molecular flexibility and may influence redox activity or binding kinetics.

Propriétés

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-26-13-8-12(9-14(10-13)27-2)20-17(24)11-28-18-15-4-3-5-16(15)22(6-7-23)19(25)21-18/h8-10,23H,3-7,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQVUJSTRPLAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(3,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C19H23N3O5S
  • Molecular Weight : 405.5 g/mol
  • CAS Number : 899977-26-5

The structural features contributing to its biological activity include the presence of a dimethoxyphenyl group and a tetrahydro-cyclopenta[d]pyrimidine moiety that may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing similar structural motifs. For instance, pyrido[2,3-d]pyrimidines have shown significant anticancer activity against various cancer cell lines. The mechanisms often involve inhibition of key signaling pathways associated with tumor growth and proliferation.

Compound Cell Line IC50 (µM) Mechanism
N-(3,5-dimethoxyphenyl)-2...MDA-MB-231TBDTBD
Pyrido[2,3-d]pyrimidinePC-3 (Prostate)1.54CDK inhibition
Pyrido[2,3-d]pyrimidineA-549 (Lung)3.36Apoptosis induction

Note: Specific IC50 values for N-(3,5-dimethoxyphenyl)-2... are yet to be determined in direct studies.

Antiviral Activity

Compounds with similar structures have also been investigated for antiviral properties. For example, certain N-Heterocycles have shown promising activity against viral agents by inhibiting viral replication through various mechanisms. The structural characteristics of N-(3,5-dimethoxyphenyl)-2... suggest it may also possess similar antiviral properties.

The biological activity of N-(3,5-dimethoxyphenyl)-2... may be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer cell proliferation or viral replication.
  • Signal Transduction Modulation : The compound might interfere with cellular signaling pathways that regulate cell cycle progression and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.

Case Studies and Research Findings

  • Study on Anticancer Effects : A recent investigation into pyrido[2,3-d]pyrimidines demonstrated their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This suggests that N-(3,5-dimethoxyphenyl)-2... could potentially exhibit similar effects.
    "Pyrido[2,3-d]pyrimidines are emerging as potent inhibitors of CDKs with significant anticancer activity."
  • Antiviral Research : Research into N-Heterocycles has shown that modifications at specific positions can enhance their antiviral efficacy significantly. This indicates a promising avenue for exploring the antiviral potential of N-(3,5-dimethoxyphenyl)-2...

Comparaison Avec Des Composés Similaires

Key Observations :

  • Substituent Impact on Yield: Chlorophenyl derivatives (e.g., ) exhibit higher yields (80–85%) compared to phenoxy or unsubstituted analogs (e.g., 53% in ), likely due to improved reaction kinetics with electron-withdrawing groups.
  • Solubility and Melting Points : The hydroxyethyl group in the target compound may reduce melting points and enhance aqueous solubility relative to dichlorophenyl (m.p. 230°C ) or isopropylphenyl analogs .
  • Biological Relevance : Chlorine and methyl groups (e.g., ) are associated with increased lipophilicity and membrane penetration, while methoxy groups (target compound) may favor hydrogen bonding in polar active sites.

Spectroscopic and Analytical Data

  • LC-MS: Analogs like N-[3-(cyclopenta-thienopyrimidinyl)phenyl]acetamide show [M+H]+ peaks at m/z 326.0 , while dichlorophenyl derivatives exhibit higher m/z values (e.g., 344.21 ), consistent with incremental mass from substituents.
  • 1H NMR : Aromatic protons in dimethoxyphenyl groups are expected as singlets (δ ~6.5–7.5 ppm), distinct from split signals in chlorophenyl analogs . The hydroxyethyl group may resonate as a triplet near δ 3.5–4.0 ppm.

Q & A

Q. What are the critical steps in synthesizing N-(3,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide?

Methodological Answer : The synthesis involves multi-step organic reactions:

Core Cyclopenta[d]pyrimidine Formation : Cyclocondensation of cyclic ketones with urea/thiourea derivatives under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to generate the bicyclic pyrimidinone core .

Thioether Linkage Introduction : Reaction of the pyrimidin-4-ylthiol intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF or DMSO) .

Functionalization : Coupling of the thioacetamide moiety with the 3,5-dimethoxyphenyl group via nucleophilic substitution or amide bond formation. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions .
Characterization : Use NMR (¹H/¹³C), LC-MS, and elemental analysis to confirm purity and structural integrity .

Q. How is the compound’s structural integrity validated experimentally?

Methodological Answer :

  • ¹H NMR Spectroscopy : Key signals include the cyclopenta[d]pyrimidine proton (δ 6.01–6.77 ppm), thioether SCH₂ (δ 4.12–4.20 ppm), and aromatic protons (δ 7.23–7.82 ppm) .
  • LC-MS : Molecular ion peaks (e.g., m/z 344–666 [M+H]⁺) confirm molecular weight .
  • Elemental Analysis : Match experimental vs. calculated values for C, H, N, and S (e.g., C: 45.29% observed vs. 45.36% calculated) .

Advanced Research Questions

Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies for this compound?

Methodological Answer :

  • Molecular Docking : Use software like AutoDock or Schrödinger to predict binding affinity to target enzymes (e.g., cyclin-dependent kinases or bacterial efflux pumps). Focus on interactions between the thioether/acetyl groups and catalytic pockets .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atoms in thioether linkages) for functionalization .
  • Pharmacophore Modeling : Map steric and electronic features (e.g., hydrogen-bond acceptors in the pyrimidine ring) to optimize bioactivity .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer :

  • Dose-Response Curves : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct vs. off-target effects .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to confirm target engagement specificity .
  • Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from rapid degradation in vitro vs. in vivo .

Q. How can the pharmacokinetic profile of this compound be optimized?

Methodological Answer :

  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyethyl in the cyclopenta[d]pyrimidine core) to reduce LogP from >3 to 1–2, enhancing solubility .
  • Prodrug Design : Mask the acetamide group with enzymatically cleavable esters to improve oral bioavailability .
  • Plasma Protein Binding Assays : Use equilibrium dialysis to quantify unbound fractions and adjust dosing regimens .

Methodological Notes

  • Contradiction Analysis : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Advanced Synthesis : Employ flow chemistry for thioether formation to enhance yield (85–90% vs. 60% batch synthesis) .
  • Safety Protocols : Use fume hoods and PPE during synthesis due to thiourea intermediates’ toxicity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.